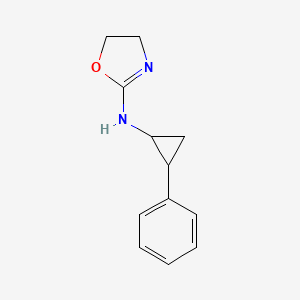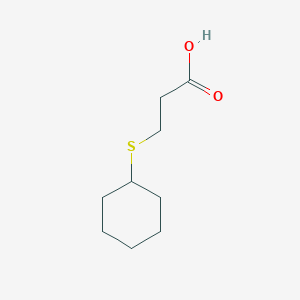
Propanoic acid, 3-(cyclohexylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(cyclohexylthio)- is an organic compound that belongs to the family of carboxylic acids It is characterized by the presence of a propanoic acid moiety attached to a cyclohexylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(cyclohexylthio)- can be achieved through several methods. One common approach involves the reaction of cyclohexylthiol with a propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods
Industrial production of propanoic acid, 3-(cyclohexylthio)- often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. The choice of raw materials and reaction conditions is crucial to achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(cyclohexylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(cyclohexylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(cyclohexylthio)- involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid: A simpler carboxylic acid with similar chemical properties.
Cyclohexylthiol: Shares the cyclohexylthio group but lacks the carboxylic acid moiety.
Sulfoxides and Sulfones: Oxidized derivatives of thiol-containing compounds.
Uniqueness
Propanoic acid, 3-(cyclohexylthio)- is unique due to the combination of the propanoic acid and cyclohexylthio groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
106664-87-3 |
|---|---|
Molekularformel |
C9H16O2S |
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
3-cyclohexylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H16O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) |
InChI-Schlüssel |
UUXZAQWHAQVQJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



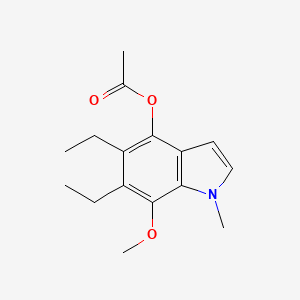
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
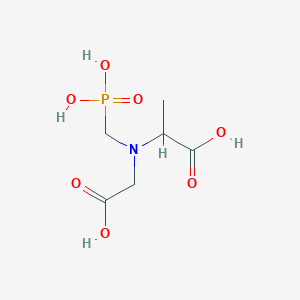
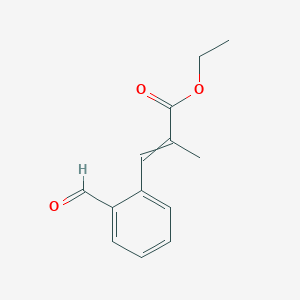

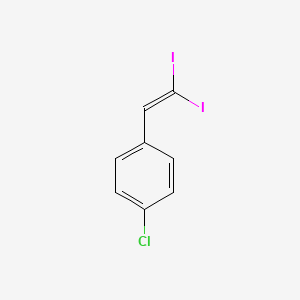
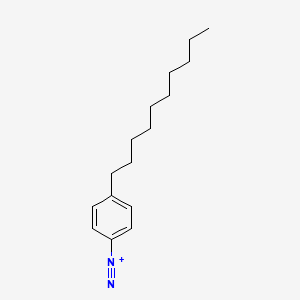
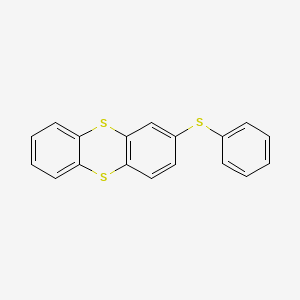


![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
